Product packaging for Penilloaldehyde(Cat. No.:CAS No. 5663-61-6)

Penilloaldehyde

Cat. No.: B3061144
CAS No.: 5663-61-6
M. Wt: 177.2 g/mol
InChI Key: ZBDOVHVJWVWSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penilloaldehyde, with the recommended IUPAC name N-(2-oxoethyl)-2-phenylacetamide, is a key chemical entity in advanced pharmaceutical and analytical research . It is scientifically recognized as a significant degradation product and metabolite of benzylpenicillin (Penicillin G) . The formation of this compound occurs through the hydrolytic breakdown of the beta-lactam ring in penicillin, particularly under acidic conditions, leading to a cascade of products including penillic acid and penicillamine . This compound is therefore critical for studies focused on the stability and degradation pathways of penicillin antibiotics . Researchers utilize this compound as a certified reference standard for analytical method development and validation (AMV), quality control (QC) during commercial drug production, and in the compilation of Abbreviated New Drug Applications (ANDA) . Its applications extend to environmental monitoring, where it serves as a marker to trace the fate and breakdown of penicillin antibiotics in ecosystems using advanced techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) . Furthermore, this compound is investigated in immunological research for its potential role as a reactive intermediate in penicillin-related hypersensitivity and non-IgE mediated allergic reactions . Supplied with detailed characterization data and a Certificate of Analysis (CoA) to ensure batch-to-batch consistency, this product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B3061144 Penilloaldehyde CAS No. 5663-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxoethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDOVHVJWVWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548424
Record name N-(2-Oxoethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-61-6
Record name N-(2-Oxoethyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Penilloaldehyde and Analogues

Chemoenzymatic and Biomimetic Approaches to Penilloaldehyde Synthesis

Harnessing nature's machinery, chemoenzymatic and biomimetic syntheses offer elegant routes to this compound, often mirroring its natural formation.

Derivation from Penicillin Degradation Pathways (e.g., Hydrolytic and Metabolic Processes)

This compound is a naturally occurring degradation product of penicillin. smolecule.comalliedacademies.org Its formation can be initiated through both acidic and alkaline hydrolysis of the parent penicillin molecule. Under acidic conditions, penicillin G can hydrolyze to form penillic acid, which can further break down into penicillamine (B1679230) and this compound. alliedacademies.org In alkaline environments, the primary degradation product is penicilloic acid, which subsequently decarboxylates to yield penilloic acid. alliedacademies.orgresearchgate.net Penilloic acid can then be converted to this compound.

The enzymatic degradation of penicillin also provides a direct pathway to this compound. This multi-step process begins with the hydrolysis of the β-lactam ring by β-lactamase enzymes, producing penicilloic acid. smolecule.com A subsequent decarboxylation, which can be spontaneous or enzyme-catalyzed, yields penilloic acid. smolecule.com Finally, specific oxidoreductases can catalyze the oxidative deamination or dehydrogenation of penilloic acid to form this compound. smolecule.com

Table 1: Key Intermediates in Penicillin Degradation to this compound

IntermediateFormation Pathway
Penicilloic AcidHydrolysis of the β-lactam ring of penicillin. smolecule.comalliedacademies.org
Penilloic AcidDecarboxylation of penicilloic acid. alliedacademies.orgresearchgate.net
Penillic AcidFormed under acidic conditions from penicillin. alliedacademies.orgnobelprize.org

Protocols Stemming from Penicillamine Synthesis

The synthesis of D-penicillamine, a chiral amino acid, can also be a starting point for obtaining this compound. During the synthesis of D-penicillamine from penicillin, this compound is often formed as a byproduct. google.comgoogleapis.com In some processes, the removal of this this compound is a necessary purification step. google.com This is typically achieved by treating the reaction mixture with a carbonyl reagent, such as a hydrazine (B178648) derivative, which forms an insoluble derivative with this compound, allowing for its separation. google.com

Furthermore, D-penicillamine itself can undergo condensation reactions with aldehydes, a characteristic reaction of its amino and mercapto groups. chemicalbook.com This reactivity provides a conceptual basis for synthetic routes that could lead to this compound analogues by reacting D-penicillamine with appropriate aldehyde-containing precursors. The total synthesis of 1,3-thiazolidine rings, a core structure in molecules like penicillin, often involves the condensation of D-penicillamine or L-cysteine with aldehydes. scielo.br

Advanced Organic Synthesis Strategies for this compound and Related Structures

Beyond biomimetic routes, traditional and modern organic synthesis provides a powerful toolkit for constructing this compound and its analogues with high precision.

Multistep Total Synthesis Techniques for Penicillanic Structural Scaffolds

The total synthesis of the penicillanic acid scaffold, the core of penicillin and its derivatives, has been a significant achievement in organic chemistry. acs.org These complex, multistep syntheses provide a framework for accessing not only the natural penicillins but also a wide array of analogues, including those with aldehyde functionalities like this compound. A key intermediate in many of these syntheses is 6-aminopenicillanic acid (6-APA). researchgate.netnih.gov The acylation of 6-APA allows for the introduction of various side chains, offering a versatile method for creating diverse penicillin derivatives. researchgate.net

The synthesis of nuclear analogues of penicillins and cephalosporins has also been developed, often starting from heterocyclic α-amino acids. rsc.org These routes can involve key steps like the photolysis of a diazo-compound and stereoselective intramolecular insertions to generate the fused β-lactam heterocyclic system. rsc.org Such strategies could be adapted to incorporate an aldehyde group or a precursor that can be readily converted to an aldehyde, thus leading to this compound-like structures. The development of methods for creating chiral butenolides and butyrolactones, which are structural motifs found in penicillanic acid, also contributes to the synthetic toolbox for these scaffolds. researchgate.net

Stereoselective Synthesis Methodologies for Aldehyde-Containing Molecules

The stereoselective synthesis of molecules containing aldehyde groups is a well-established and continuously evolving field of organic chemistry. rsc.org Creating new stereogenic centers with a specific configuration is fundamental to asymmetric synthesis. rsc.org For aldehyde-containing molecules, several powerful strategies exist.

One common approach involves the nucleophilic addition to the prochiral face of a carbonyl group, where stereocontrol is achieved through steric hindrance or non-covalent interactions. rsc.org Stereochemical models like the Cram, Felkin-Anh, and Zimmerman-Traxler models help predict the stereochemical outcome of such reactions. rsc.org

The Aldol-Tishchenko reaction is a powerful tool for the stereoselective synthesis of 1,3-diol monoesters from aldehydes. eurekaselect.comresearchgate.net This reaction has been utilized for the highly diastereoselective reduction of β-hydroxyketones and can be used to create three adjacent stereogenic carbon centers in a single step. eurekaselect.comresearchgate.net

Organocatalysis has also emerged as a powerful strategy for the enantioselective α-functionalization of aldehydes. nih.gov For instance, organocatalysts can be used for the enantioselective α-fluorination of aldehydes, demonstrating the potential for introducing various functionalities at the α-position with high stereocontrol. nih.gov Additionally, substrate-controlled nucleophilic additions to α-amino aldehydes are employed in the synthesis of complex natural products. diva-portal.org

Table 2: Key Stereoselective Reactions for Aldehyde Synthesis

Reaction TypeDescriptionKey Features
Nucleophilic Addition to CarbonylsAddition of a nucleophile to the aldehyde carbonyl group.Stereocontrol guided by Cram's, Felkin-Anh, and Zimmerman-Traxler models. rsc.org
Aldol-Tishchenko ReactionTrimerization of enolizable aldehydes to form 1,3-diol monoesters. eurekaselect.comresearchgate.netCan create three adjacent stereocenters in one step. researchgate.net
Organocatalytic α-FunctionalizationUse of small organic molecules to catalyze stereoselective reactions at the α-position of aldehydes. nih.govEnables enantioselective introduction of various functional groups. nih.gov
Substrate-Controlled AdditionsThe existing chirality in a substrate directs the stereochemical outcome of a reaction. diva-portal.orgImportant in the synthesis of complex molecules with multiple stereocenters. diva-portal.org

Contemporary Challenges and Emerging Paradigms in this compound Synthesis

The synthesis of complex molecules like this compound is an ever-evolving field, driven by the need for more efficient, sustainable, and innovative methods.

Current challenges in organic synthesis often revolve around developing "ideal syntheses" that are characterized by atom, step, and redox economy, and minimize the use of protecting groups. nih.gov The synthesis of highly hydrophobic peptides and proteins, for example, faces significant hurdles due to aggregation and solubility issues, which can also be relevant for complex molecules like this compound derivatives. nih.gov

Emerging paradigms in synthesis include the increasing use of automation and computer-assisted planning. ucla.edu Retrosynthesis algorithms can help design synthetic routes by breaking down a target molecule into simpler precursors. ucla.edu Furthermore, the development of novel catalytic systems, such as those used in mechanochemistry for the synthesis of nanoparticles, could offer new, solvent-free approaches to complex organic transformations. rsc.org

In the realm of stereoselective synthesis, new concepts are continually being developed for the construction of chiral molecules, such as axially chiral biaryls. rsc.org Organocatalytic cascade reactions are also gaining prominence as a powerful tool in total synthesis, allowing for the construction of complex molecular architectures in a highly efficient manner. nih.gov The development of chemoautotrophs for the microbial synthesis of fatty acid-derived chemicals from CO2 also points towards a future where complex organic molecules could be produced from renewable feedstocks. frontiersin.org These advancements hold promise for overcoming the current challenges in synthesizing this compound and its analogues, paving the way for more efficient and sustainable synthetic routes.

Addressing Synthetic Hurdles in Complex Chemical Systems

The synthesis of complex molecules like this compound is often fraught with challenges that can impact yield, purity, and stereochemical outcomes.

A primary hurdle in related syntheses, such as the production of penicillamine from penicillin, is the formation of this compound as a major interfering by-product. google.com Its presence can drastically reduce the recoverable yield of the target molecule. google.com A patented process addresses this by removing the aldehyde; after hydrolysis of the penicillin, phenylhydrazine (B124118) is added to the acidic solution, which reacts with the benzylthis compound to form a filterable precipitate, benzylthis compound phenylhydrazone. google.com This step is crucial for preventing the yield of the desired penicillamine from dropping to nearly zero. google.com

The synthesis of analogues and related complex structures, such as 9β-H pimarane (B1242903) diterpenoids, highlights another significant challenge: the control of stereochemistry. frontiersin.org Creating specific stereoisomers, like the trans-syn-cis tricyclic skeleton found in these molecules, requires highly selective reactions. frontiersin.org Synthetic strategies such as Michael addition, lithium-ammonia reduction, and Diels-Alder reactions are employed to construct the desired stereochemistry at key carbon centers, but these can sometimes lead to undesired isomers. frontiersin.org The inherent complexity of these molecules demands careful optimization of reaction conditions to achieve the desired three-dimensional arrangement. frontiersin.orghilarispublisher.com

Furthermore, the synthesis of complex organic molecules in general faces persistent challenges in optimizing drug-like properties such as solubility and metabolic stability while maintaining potency. hilarispublisher.com The degradation of penicillins, for instance, is driven by the reactivity of the strained β-lactam ring, leading to a cascade of products and making the isolation of a single, pure compound difficult. researchgate.net

Integration of Machine-Assisted and Artificial Intelligence in Synthesis Planning

While specific applications of AI for the synthesis of this compound are not extensively documented, the principles are broadly applicable. For a molecule with the structural complexity of this compound and its analogues, AI could help in:

Predicting Side Reactions: Identifying potential interfering by-products, such as the problematic formation of this compound during penicillamine synthesis.

Optimizing Stereochemistry: Suggesting reaction conditions and catalysts to achieve the desired stereoisomers, a key challenge in related complex molecules. frontiersin.org

Route Design: Proposing entirely new synthetic pathways that are more efficient or sustainable than current methods.

Technology Application in Synthesis Planning Potential Benefit for Complex Molecules Reference
Machine-Assisted Synthesis Use of hardware like microwave reactors and automated flow chemistry platforms.Drastically reduced reaction times, improved yields, and higher selectivity. nih.govmdpi.com
Artificial Intelligence (AI) Retrosynthetic analysis, reaction outcome prediction, and pathway optimization using machine learning algorithms.Proposing novel and efficient synthetic routes, predicting by-products, and optimizing complex reaction parameters. pharmafeatures.comengineering.org.cn
Hybrid Systems Combining AI algorithms with the domain expertise of synthetic chemists.Bridges the gap between computational possibilities and practical laboratory execution, enhancing the feasibility of proposed routes. nih.gov

The ongoing development of these computational and automated technologies promises to accelerate the discovery and production of complex and valuable chemical compounds. ucla.edursc.org

Mechanistic Investigations of Penilloaldehyde Reactivity

Elucidation of Reaction Kinetics and Thermodynamic Control in Penilloaldehyde Transformations

Analysis of Equilibrium Constants and Thermodynamic Driving Forces

The thermodynamic parameters governing reactions involving this compound provide crucial insights into the feasibility and directionality of chemical transformations. While specific equilibrium constants for this compound are not extensively detailed in the general literature, the general principles of aldehyde chemistry, particularly hydration and acetal (B89532) formation, offer a framework for understanding its potential thermodynamic behavior. Aldehydes typically exist in equilibrium with their hydrated forms (gem-diols) in aqueous solutions, with the equilibrium position influenced by the electronic and steric nature of substituents. For this compound, the presence of the phenylacetylamino group could influence the stability of such hydrated forms.

Advanced Studies in Reactive Chemical Systems Involving this compound

This compound's participation in more complex chemical systems, particularly those involving surfaces, interfaces, and radical processes, represents an area of advanced chemical investigation.

Reactions occurring on surfaces or at interfaces often exhibit distinct kinetics and mechanisms compared to their homogeneous counterparts due to factors like reactant adsorption, surface-induced activation, and altered local environments. Studies on phase transfer catalysis (PTC) highlight how interfacial phenomena can drive reactions, with mechanisms often involving ion exchange at the interface or within the interfacial region mdpi.com. While direct studies on this compound's surface kinetics are limited, its aldehyde functionality suggests potential for adsorption onto various surfaces, particularly those with polar or catalytic sites.

The kinetics of surface reactions are typically described by rate laws that depend on surface coverage and adsorption/desorption equilibria, often modeled using Langmuir-Hinshelwood or Eley-Rideal mechanisms wikipedia.orgox.ac.uk. For this compound, adsorption could occur via its carbonyl oxygen or the amide nitrogen. Understanding the activation energy and frequency factors for such surface-bound reactions would be critical for elucidating reaction pathways. For instance, the densification and orientation of reactants at an interface can lead to faster reaction rates and altered frequency factors compared to bulk reactions, as observed in some epoxy-amine curing systems rsc.org.

Aldehydes, in general, are known to participate in autoxidation and radical chain reactions. Autoxidation, a spontaneous reaction with atmospheric oxygen, often proceeds via radical chain mechanisms involving initiation, propagation, and termination steps lumenlearning.comwikipedia.orglibretexts.orglibretexts.org. In these processes, aldehydes can act as chain carriers or undergo oxidation to form peroxides and carboxylic acids. The reactivity of the aldehyde group in this compound makes it susceptible to such radical attack.

Compound List:

this compound

Penicillin

Penicilloic acid

Penilloic acid

Penaldic acid

Penicillamine (B1679230)

Phenylacetic acid

Benzylpenicillin

Acetaldehyde

Amoxicillin

6-APA (6-aminopenicillanic acid)

Cysteine

Ozone

Hydrogen peroxide

UV light

Titanium dioxide

Biosynthetic Pathways and Enzymology of Penilloaldehyde

Unraveling Penilloaldehyde Biogenesis within Natural Product Metabolism

The formation of this compound is intrinsically linked to the degradation of penicillin, a well-known β-lactam antibiotic. It is not a primary product of a dedicated biosynthetic pathway but rather a metabolite arising from the breakdown of the penicillin molecule. This degradation can be mediated by enzymes produced by various microorganisms or can occur non-enzymatically under certain chemical conditions. The biogenesis of this compound is a multi-step process that begins with the initial cleavage of the β-lactam ring of penicillin.

Pathways of Enzymatic and Non-Enzymatic Penicillin Degradation

The degradation of penicillin into this compound follows a cascade of chemical transformations.

Enzymatic Degradation: Microorganisms that have developed resistance to penicillin often produce a suite of enzymes capable of its degradation. The primary enzyme initiating this process is β-lactamase .

Hydrolysis of the β-lactam ring: β-lactamase catalyzes the hydrolytic opening of the four-membered β-lactam ring in the penicillin molecule. This reaction yields penicilloic acid as the initial product. floraandfona.org.insmolecule.com

Decarboxylation: Penicilloic acid can then undergo decarboxylation, a reaction that can be facilitated by decarboxylase enzymes or occur spontaneously under mildly basic conditions. smolecule.com This step results in the formation of penilloic acid and involves an epimerization at the C-5 position. smolecule.com

Oxidative Deamination/Dehydrogenation: The final step in the formation of this compound from penilloic acid is an oxidative deamination or dehydrogenation reaction. This is catalyzed by specific oxidoreductase enzymes. smolecule.com

A variety of bacteria, including species of Pseudomonas, Shewanella, Bacillus, Klebsiella, and Paracoccus, are known to be capable of degrading penicillin antibiotics through enzymatic means. smolecule.com

Non-Enzymatic Degradation: Penicillin is also susceptible to degradation under non-enzymatic conditions, particularly in acidic or alkaline environments.

Acidic Conditions: In the presence of acid, penicillin G can degrade into several products, including penillic acid, penicillenic acid, penicillamine (B1679230), and this compound. revista-agroproductividad.org Penillic acid is often the major product under these conditions. revista-agroproductividad.org

Alkaline Conditions: Under alkaline conditions, the primary degradation product is penicilloic acid, which can subsequently decarboxylate to form penilloic acid. revista-agroproductividad.org

The stability of penicillin is pH-dependent, with the molecule being most stable between pH 5 and 8. revista-agroproductividad.org

Comparative Biogenesis of Structurally Related Natural Products

While this compound itself is a degradation product, its precursor, penicillin, is a secondary metabolite. Understanding the general principles of secondary metabolite biosynthesis provides context for the origin of the parent molecule.

General Principles of Secondary Metabolite Biosynthesis

Secondary metabolites are organic compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. slu.se Instead, they often have roles in defense, competition, and species interactions. These diverse compounds are synthesized from a few common precursors derived from primary metabolism. viper.ac.innih.gov

The major biosynthetic pathways leading to secondary metabolites include:

Shikimic Acid Pathway: This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are precursors to a wide range of secondary metabolites, including most plant phenolics. nih.govuobabylon.edu.iq This pathway is found in plants, fungi, and bacteria, but not in animals. uobabylon.edu.iq

Acetate-Mevalonate Pathway: This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for the vast array of terpenoid and steroid compounds. viper.ac.inslideshare.net It starts with acetyl-CoA. viper.ac.in

Acetate-Malonate Pathway: This pathway is involved in the synthesis of fatty acids, flavonoids, and tannins. researchgate.net

Amino Acid Pathway: Many nitrogen-containing secondary metabolites, such as alkaloids, are synthesized from common amino acids like lysine, tyrosine, or tryptophan. uobabylon.edu.iqslideshare.net

The biosynthesis of penicillin involves the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

Genomic and Bioinformatic Approaches for Biosynthetic Gene Cluster Identification

The genes encoding the enzymes for a specific secondary metabolite biosynthetic pathway are often physically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC) . floraandfona.org.innih.govnih.gov The increasing availability of genome sequencing data has spurred the development of powerful bioinformatic tools to identify and analyze these BGCs. nih.govnih.gov

These computational tools play a crucial role in:

Genome Mining: They scan genomic data to identify potential BGCs by detecting genes that encode for key biosynthetic enzymes. floraandfona.org.in

Prediction of Chemical Structures: Based on the identified genes and their conserved features, these tools can often predict the putative chemical structure of the natural product synthesized by the cluster. floraandfona.org.in

Annotation and Analysis: They provide detailed annotations of the genes within the cluster, including the types of enzymes, their domain architecture, and their likely function. floraandfona.org.in

Several widely used bioinformatics tools for BGC identification include:

ToolDescription
antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) A comprehensive pipeline that identifies a wide range of BGCs in bacterial and fungal genomes and provides detailed annotations. floraandfona.org.inrevista-agroproductividad.orgnih.gov
PRISM (Prediction of Natural Product Structures) A tool that can predict the chemical structures of polyketides and non-ribosomal peptides from their BGCs. floraandfona.org.inrevista-agroproductividad.org
MultiGeneBlast A tool that allows for the comparison of a query BGC against a database of known clusters. floraandfona.org.in
NP.searcher An open-source program designed to scan microbial genomes to identify NRPS and PKS gene clusters and predict the structures of their products. nih.gov
SMURF (Secondary Metabolite Unique Regions Finder) A tool specifically designed for identifying BGCs in fungal genomes. nih.gov

These tools have become indispensable for natural product discovery, enabling researchers to uncover novel secondary metabolites with potential therapeutic applications. floraandfona.org.in

Enzymatic Catalysis in this compound Formation and Transformations

The formation of this compound from penicillin is a clear example of enzymatic catalysis, where a series of enzymes work in concert to break down the parent molecule. The key enzymes involved are β-lactamases, decarboxylases, and oxidoreductases.

Characterization of Enzymes Modulating this compound Production and Reactivity

The enzymes responsible for the degradation of penicillin and the subsequent formation of this compound have been the subject of extensive study, particularly in the context of antibiotic resistance.

β-Lactamases: These enzymes are the first line of defense for many bacteria against β-lactam antibiotics. They hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.gov There are different classes of β-lactamases with varying substrate specificities. For example, a β-lactamase from Ochrobactrum tritici (OtLac) has been identified and characterized for its ability to degrade penicillin V. nih.govresearchgate.net This enzyme, a class C β-lactamase, was found to be highly active with a Km value of 17.86 μM and a kcat value of 25.28 s−1 for penicillin V. nih.gov

Penicillin Acylases (PA): Also known as penicillin amidases, these enzymes catalyze the deacylation of the side chain of penicillins. researchgate.net They are classified based on their substrate preference, with penicillin V acylase (PVA) preferentially hydrolyzing penicillin V and penicillin G acylase (PGA) preferring penicillin G. researchgate.net Penicillin acylase from Streptomyces lavendulae has been shown to hydrolyze penicillin V. mdpi.com

Oxidoreductases: This broad class of enzymes catalyzes the transfer of electrons from a donor to an acceptor molecule. wikipedia.org In the context of this compound formation, an oxidoreductase is responsible for the final oxidative deamination or dehydrogenation of penilloic acid. smolecule.com Oxidoreductases often utilize cofactors such as NAD+ or NADP+. wikipedia.org The activity of some oxidoreductases can be enhanced through the formation of enzyme assemblies. nih.gov

The following table summarizes the enzymatic steps in the degradation of penicillin to this compound:

StepSubstrateEnzyme/ClassProductReaction Type
1Penicillinβ-lactamasePenicilloic acidβ-lactam hydrolysis
2Penicilloic acidDecarboxylase/SpontaneousPenilloic acidDecarboxylation
3Penilloic acidOxidoreductaseThis compoundOxidative deamination/dehydrogenation

Table adapted from Smolecule smolecule.com

The efficiency and specificity of these enzymes can differ among various microbial species, which in turn affects the rate of this compound formation and its prevalence in different environments. smolecule.com

Role of Enzyme Dynamics and Conformational States in Catalytic Efficiency

The catalytic efficiency of enzymes is intrinsically linked to their dynamic nature and the ensemble of conformational states they can adopt. nih.govornl.gov This principle is well-exemplified in the enzymes responsible for the formation of this compound, particularly the class A β-lactamases that initiate the degradation of penicillin.

The hydrolysis of the β-lactam ring is not a static process but involves significant conformational changes within the enzyme's active site upon substrate binding. ornl.govacs.org Studies on class A β-lactamases, such as Toho-1, have revealed that the binding of a β-lactam substrate induces a series of coordinated movements in key catalytic residues. ornl.govacs.orgosti.gov X-ray and neutron crystallography have shown that the side chains of conserved residues like Lys73 and Tyr105, along with the main chain of Ser130, alter their positions. acs.orgosti.gov Specifically, the Nζ atom of Lys73 moves closer to the catalytic nucleophile Ser70, a motion consistent with the proton transfer necessary to activate Ser70 for its nucleophilic attack on the β-lactam carbonyl. ornl.govacs.orgosti.gov

These substrate-induced conformational shifts essentially "prime" the enzyme, creating a catalytically competent state that is more favorable for the initial proton transfer steps preceding the formation of the acyl-enzyme intermediate. ornl.govacs.orgosti.gov The entire process can be visualized as a catalytic network where population shifts among different conformational substates stabilize transition states and facilitate the reaction. The flexibility of loops near the active site, such as the Ω-loop in TEM-type β-lactamases, is also critical. This loop contains the conserved Glu166 residue, which plays a pivotal role in the deacylation step by activating a water molecule for the hydrolysis of the acyl-enzyme complex. mdpi.com The dynamic behavior of these structural elements ensures the high catalytic efficiency required for the rapid inactivation of penicillin, the first step towards this compound.

While detailed dynamic studies on the specific decarboxylases and oxidoreductases in the this compound pathway are less common, it is established that their function also relies on conformational flexibility for substrate recognition, catalysis, and product release. For instance, aldehyde oxidoreductases (AORs) are known to undergo conformational changes to bind the substrate and a nicotinamide (B372718) cofactor, facilitate hydride transfer, and release the final carboxylic acid product. uni-greifswald.de

Table 1: Key Enzymes in this compound Formation and the Role of Dynamics

Enzyme ClassRole in PathwayKnown Dynamic FeaturesImpact on Catalysis
β-Lactamase (Class A) Hydrolyzes penicillin's β-lactam ring to form penicilloic acid. microbiologyresearch.orgSubstrate binding induces conformational changes in active site residues (Lys73, Tyr105, Ser130). ornl.govacs.orgosti.govPrimes the enzyme for catalysis by optimizing the geometry for proton transfer and nucleophilic attack. osti.gov
Decarboxylase Converts penicilloic acid to penilloic acid.Assumed to require conformational flexibility for substrate binding and positioning of catalytic groups.Facilitates the removal of CO2, a key step in the degradation pathway.
Aldehyde Oxidoreductase (AOR) Oxidizes penilloic acid to this compound.Involves conformational changes for cofactor (e.g., NAD+) and substrate binding, and product release. uni-greifswald.deEnables the specific oxidation of the aldehyde group, completing the formation of this compound.

Exploration of Catalytic Promiscuity and Enzyme Engineering for this compound Derivatives

Enzyme promiscuity, the ability of an enzyme to catalyze secondary, often mechanistically distinct reactions, is a key driver of evolution and a powerful tool in synthetic biology. researchgate.net The enzymes in the this compound pathway, particularly β-lactamases and oxidoreductases, possess inherent promiscuity that can be harnessed and enhanced through enzyme engineering to create novel this compound derivatives.

β-Lactamases have evolved from ancestral enzymes that were likely more promiscuous, capable of degrading a wider variety of substrates with moderate efficiency. nih.gov Modern enzymes like TEM-1 show high specificity for penicillins. However, this evolutionary history implies a latent promiscuity that can be re-awakened or redirected. Researchers have successfully re-engineered a Precambrian β-lactamase to mimic the specificity of modern TEM-1 by altering its conformational dynamics with only a few mutations. nih.gov This demonstrates that the specificity and promiscuity of β-lactamases are tunable. By applying similar principles, such as directed evolution or rational design based on conformational dynamics, β-lactamases could be engineered to accept modified penicillin precursors, leading to the formation of novel penicilloic acids and, subsequently, new this compound derivatives.

The final enzymatic step, catalyzed by an aldehyde oxidoreductase (AOR), also presents significant opportunities for engineering. AORs, particularly tungsten-containing AORs from bacteria like Aromatoleum aromaticum, are known for their exceptionally broad substrate spectrum. mpg.denih.gov These enzymes can oxidize a wide array of aromatic and aliphatic aldehydes. mpg.de This inherent promiscuity makes them excellent starting points for protein engineering. By modifying the substrate-binding pocket, their specificity could be tailored to either improve the yield of this compound or to create derivatives from modified penilloic acid analogues. Furthermore, some AORs can catalyze the reverse reaction—the reduction of carboxylic acids to aldehydes—opening up engineered pathways for the synthesis of this compound from different precursors. mpg.demlbke.com

Table 2: Enzyme Engineering Strategies for this compound Derivatives

EnzymeEngineering ApproachPotential Outcome
β-Lactamase Directed Evolution, Rational Design (Hinge-Shift Mechanism) nih.govAltered substrate specificity to accept modified penicillins, producing novel penicilloic acid intermediates.
Decarboxylase Site-Directed MutagenesisEnhanced stability or altered substrate binding for more efficient conversion of novel penicilloic acids.
Aldehyde Oxidoreductase (AOR) Substrate Pocket Engineering, Cofactor EngineeringIncreased catalytic efficiency for this compound production; generation of novel aldehyde derivatives from modified substrates. asm.org

In Vitro Approaches for Enzyme-Mediated Synthesis of this compound

The enzymatic cascade that produces this compound from penicillin can be replicated in vitro, offering a controlled environment for both studying the degradation pathway and for the potential synthesis of the compound and its derivatives. Such biocatalytic approaches are gaining traction as green and highly selective alternatives to traditional chemical synthesis. rsc.org

The feasibility of the initial step has been clearly demonstrated. Studies have shown the degradation of penicillin G and penicillin V in milk through the action of β-lactamase, leading to the formation of their corresponding penicilloic and penilloic acids. nih.gov The efficiency of this process can be significantly enhanced by using immobilized enzymes. For example, β-lactamase immobilized on magnetic nanoparticles showed enhanced thermal stability and catalytic activity, achieving 98% degradation of penicillin in 24 hours, compared to only 22% with the free enzyme. cetjournal.it This highlights the potential for developing robust, reusable biocatalytic systems for the first stage of this compound synthesis.

Furthermore, complete in vitro enzymatic synthesis of related β-lactam compounds has been achieved. For instance, new penicillins have been synthesized in vitro using a two-enzyme system consisting of phenylacetyl-CoA ligase and acyl-CoA:6-aminopenicillanic acid acyltransferase. nih.gov This system, when supplied with the necessary precursors and cofactors (like CoA, ATP, and Mg²⁺), can produce various penicillin derivatives. nih.gov A similar multi-enzyme, one-pot system could be designed for this compound synthesis by combining a β-lactamase, a suitable decarboxylase, and an oxidoreductase in a single reaction vessel.

The development of such in vitro systems allows for precise control over reaction conditions (pH, temperature, substrate concentration) to optimize yields and minimize byproducts. It also facilitates the use of engineered enzymes with tailored properties, paving the way for the efficient and sustainable biocatalytic production of this compound and a diverse range of related molecules for various applications.

Theoretical and Computational Chemistry of Penilloaldehyde

Quantum Mechanical Investigations of Penilloaldehyde Electronic Structure and Reactivity

Quantum mechanical (QM) methods, including ab initio calculations and Density Functional Theory (DFT), are foundational for understanding molecular electronic structure and reactivity. While specific QM studies focused exclusively on this compound's isolated electronic structure are not extensively documented in the provided search results, QM principles underpin many of the computational approaches used to study its parent compounds and degradation products.

Electronic Structure and Reactivity: this compound is characterized by an aldehyde functional group and other features inherited from its penicillin precursor, influencing its electronic distribution and potential reactivity. Studies on penicillin degradation pathways, which lead to this compound, often involve understanding the electronic rearrangements and bond cleavages occurring during these processes nottingham.ac.ukresearchgate.netotago.ac.nziaea.orgarchive.org. For instance, the hydrolysis of the β-lactam ring in penicillins can lead to intermediates that subsequently form this compound nottingham.ac.ukresearchgate.netiaea.org. Computational methods are crucial for modeling these complex reaction mechanisms and identifying key electronic features that govern them.

Data Table: Computational Methodologies Applied or Mentioned in Relation to this compound

Computational MethodologyApplication/Focus AreaSource Reference(s)
Molecular DockingPredicting binding of this compound to biological targets (e.g., PBP3) science.gov, nottingham.ac.uk, researchgate.net, otago.ac.nz, researchgate.net, biorxiv.org
Molecular Dynamics (MD)Studying binding of this compound to biological targets; solvent effects (general) science.gov, nottingham.ac.uk, researchgate.net, otago.ac.nz, researchgate.net, biorxiv.org
MOE 2015 (Software)Depicting ligand interactions; visualizing 3D structures of ligands with binding sites science.gov, nottingham.ac.uk, researchgate.net, biorxiv.org
DFT CalculationsGeneral mention for related compounds; proposed degradation pathways (general) science.gov, researchgate.net, otago.ac.nz
Ab initio calculationsGeneral mention; parameterization for MD (general) science.gov, nottingham.ac.uk
Semi-empirical (AM1, ZINDO/s)Mentioned for cinnamic acid derivatives; not directly for this compound science.gov
QM/MM CalculationsMentioned for caffeic acid derivatives; not directly for this compound science.gov
NMR Spectroscopy (Computational)Mentioned for ampicillin (B1664943) degradation products; not directly for this compound researchgate.net
UV-Vis Spectroscopy (Computational)Mentioned for related complexes; not directly for this compound researchgate.net

Prediction of Reaction Pathways and Transition State Geometries

While specific studies detailing the prediction of reaction pathways and transition state geometries for this compound itself are not explicitly found, QM calculations are vital for understanding the mechanisms of penicillin degradation that produce this compound. These studies often infer reaction pathways based on known chemical transformations and experimental observations of degradation products nottingham.ac.ukresearchgate.netiaea.orgarchive.orguantwerpen.be. The chemical nature of the aldehyde group in this compound suggests potential reactivity in oxidation, reduction, and condensation reactions, which could be computationally modeled to predict pathways and transition states kingston.ac.uk.

Computational Spectroscopic Property Prediction

Spectroscopic properties are crucial for identifying and characterizing chemical compounds. While direct computational prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound is not detailed in the provided snippets, related studies mention the use of techniques like UV-Vis spectrophotometry and NMR spectroscopy for analyzing penicillin degradation products researchgate.netresearchgate.net. Source science.gov discusses quantitative determination of penicilloic acid using molybdenum blue, a spectroscopic method, and notes that this compound is derived from penicilloic acid, hinting at the relevance of spectroscopic analysis in its study.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions. MD simulations have been employed in studies involving penicillin metabolites, including this compound, primarily to investigate their binding to biological targets such as Penicillin-Binding Proteins (PBPs) nottingham.ac.ukresearchgate.netotago.ac.nzscience.govresearchgate.netbiorxiv.org. These simulations help to predict binding affinities and understand the molecular basis of interactions. Software like MOE 2015 has been used to depict ligand interactions and visualize the 3D structures of metabolites within binding sites nottingham.ac.ukresearchgate.netscience.govbiorxiv.org.

Conformational Analysis: The provided literature does not offer specific details on computational conformational analysis of this compound itself. The focus of MD simulations appears to be on its interactions with protein targets rather than its intrinsic conformational landscape in isolation or in solution.

Elucidation of Intermolecular Interactions and Solvent Effects

Studies involving this compound, often within the broader context of penicillin metabolites, have utilized computational methods to explore intermolecular interactions. Molecular docking and MD simulations are key in predicting how these molecules bind to protein targets, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts researchgate.netotago.ac.nzscience.govscience.gov. Solvent effects are also a significant consideration in computational chemistry. While general statements about the importance of solvent models and their impact on computational cost and accuracy are made science.gov, specific studies detailing the computational elucidation of this compound's intermolecular interactions with various solvents are not prominently featured. Source otago.ac.nz mentions studies on solvent effects and stability in solution for related penicillin prodrugs, indicating the relevance of this area.

Integration of Advanced Computational Methodologies

The study of this compound and related penicillin metabolites benefits from the integration of various advanced computational methodologies. Molecular docking and MD simulations are frequently employed in tandem to provide a comprehensive understanding of molecular behavior and interactions nottingham.ac.ukresearchgate.netotago.ac.nzscience.govresearchgate.netbiorxiv.org. These methods, often coupled with experimental data, allow researchers to predict bioactivity and understand degradation pathways.

Development and Application of Hybrid Quantum-Classical Methods

Information regarding the development or specific application of hybrid quantum-classical methods (e.g., QM/MM) directly to this compound is not available in the searched literature. While QM/MM is mentioned in the context of studying other molecules like caffeic acid derivatives science.gov, its application to this compound for exploring its electronic structure or reaction mechanisms remains underexplored in the provided snippets.

Compound Names Mentioned:

this compound

Penicillin

Penicilloic acid

Penicillamine (B1679230)

Penaldic acid

Penillic acid

Penicillenic acid

Penamaldic acid

Pseudopenicillin

6-APA (6-aminopenicillanic acid)

Piperacillin

Ampicillin

Amoxicillin

Oxacillin

Flucloxacillin

Dicloxacillin

Benzylpenicillin (Penicillin G)

Penethamate (PNT)

Machine Learning Applications in Quantum Chemical Studies of this compound

The integration of machine learning with quantum chemistry offers a powerful avenue for predicting molecular properties, reaction energetics, and other quantum chemical descriptors for compounds like this compound. These hybrid approaches aim to reduce the significant computational cost associated with high-fidelity quantum chemical calculations while maintaining or even enhancing prediction accuracy nih.govacs.orgbiorxiv.org.

Machine learning models, including Gaussian Process (GP) regression, deep neural networks, and Graph Neural Networks (GNNs), can be trained on data derived from quantum chemical computations or experimental measurements. For this compound, such models could be employed to predict properties such as its electronic structure, reactivity indices, or thermodynamic parameters. For instance, GP regression has demonstrated success in calibrating quantum chemical predictions against experimental data, providing accurate results with uncertainty bounds nih.govacs.org. GNNs, which inherently process molecular graph structures, are particularly well-suited for capturing complex structure-property relationships, making them valuable for predicting various molecular properties like energy, polarity, and reactivity chemrxiv.orgarxiv.orgacs.org.

However, the efficacy of ML models is contingent on the availability and quality of training data. Deep learning models, for example, typically require large datasets, and their performance can degrade when applied to molecules significantly different from those in the training set (out-of-distribution data) nih.govchemrxiv.org. Nonetheless, quantum chemically informed ML models can predict properties for molecules larger than those used in the training set, offering a significant advantage in computational efficiency osti.govglobus.org.

Table 1: Hypothetical Machine Learning Model Performance in Predicting Molecular Properties of this compound

ML ModelProperty PredictedAccuracy (%)RMSE (kcal/mol)MAE (kcal/mol)
Random ForestAtomization Energy98.50.50.3
Graph Neural NetworkElectronic Excitation97.20.1 eV0.05 eV
Gaussian ProcessRedox Potential96.80.08 V0.06 V
XGBoostMolecular Polarity99.10.05 D0.03 D

Note: The data in this table are hypothetical, illustrating typical performance metrics for ML models applied to molecular property prediction in quantum chemical studies.

Challenges in High-Precision Calculations for Complex Systems

Performing high-precision quantum chemical calculations for complex organic molecules like this compound presents several inherent challenges. The accuracy of these calculations is directly linked to the chosen theoretical methods and basis sets, with more advanced methods offering higher precision at the cost of substantially increased computational resources osti.govglobus.orgarxiv.org.

A primary challenge is the computational expense. High-fidelity methods, such as coupled-cluster theory or highly correlated density functional theory (DFT) functionals, can provide highly accurate results but are often prohibitively time-consuming and resource-intensive for routine application, especially for larger or more complex molecular systems arxiv.orgresearchgate.net. For instance, accurately describing electron correlation effects and ensuring basis set convergence can be computationally demanding rsc.org.

Furthermore, the complexity of organic molecules often involves interplay between various factors, including conformational flexibility, tautomerism, and steric effects, all of which must be simultaneously and accurately described by the chosen computational protocol to yield reliable results researchgate.net. While DFT methods are workhorses in modern quantum chemistry, their accuracy can vary, and some functionals are optimized primarily for (bio)organic systems, potentially leading to less accurate predictions for other chemical spaces rsc.org.

To mitigate these challenges, strategies such as molecular fragmentation can be employed to break down large molecules into smaller, computationally manageable units arxiv.org. Moreover, the development of hybrid quantum chemistry/machine learning approaches aims to leverage the accuracy of quantum mechanics with the speed and efficiency of ML, thereby enabling more feasible high-precision studies on complex molecular systems nih.govacs.orgbiorxiv.org.

Table 2: Comparative Overview of Quantum Chemical Calculation Methods

Method/FunctionalBasis SetRelative Computational CostTypical Accuracy (Energies)Applicability Notes
DFT (B3LYP)def2-SVPModerateHighWidely used for organic molecules; good balance of cost and precision osti.govglobus.orgarxiv.org.
DFT (ωB97X-D)def2-SVPModerate-HighVery HighOften performs better than B3LYP for energy prediction; suitable for complex systems osti.govglobus.org.
Semi-empiricalN/ALowModerateFaster but less accurate; useful for initial screening or very large systems nih.govacs.org.
Ab Initio (e.g., MP2)Large basis setsVery HighVery HighHigh accuracy for electron correlation but computationally intensive researchgate.net.

Note: Relative computational cost is qualitative. Accuracy is generalized for energy calculations and can vary based on the specific system and properties calculated.

Compound Names Mentioned:

this compound

Benzylpenicillin

Advanced Analytical Strategies in Penilloaldehyde Research

Chromatographic Separation Techniques for Penilloaldehyde Characterization

Chromatographic techniques are fundamental to the separation of this compound from the complex mixture of penicillin and its other degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely employed technique for the analysis of penicillin degradation products, including this compound. A common approach involves using a reversed-phase C18 column. For instance, a Spherisorb C18 column (250 mm x 4.6 mm i.d., 10 µm) has been utilized for the separation of such compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727), and an aqueous buffer, like a potassium phosphate (B84403) buffer (e.g., 0.004 mol/L KH2PO4 at pH 4.5), in a 50:50 (v/v) ratio. nih.gov The separation is usually carried out at a flow rate of 1.0 mL/min with UV detection at a wavelength of 230 nm. nih.gov This method has proven to be effective, rapid, accurate, and reproducible for quality control purposes. nih.gov

Another HPLC method for the determination of penicillin G degradation utilizes an Ultimate XB C18 column (4.6 × 250 mm, 5 μm). nih.gov The chromatographic conditions for this method include a mobile phase of methanol and a 0.1 M potassium dihydrogen phosphate buffer at a flow rate of 1.0 mL/min and a column temperature of 30 °C. nih.gov Detection is performed at 225 nm. nih.gov

ParameterMethod 1Method 2
Column Spherisorb C18 (250 mm x 4.6 mm i.d., 10 µm)Ultimate XB C18 (4.6 × 250 mm, 5 μm)
Mobile Phase Methanol : 0.004 mol/L KH2PO4 buffer (pH 4.5) (50:50, v/v)Methanol : 0.1 M Potassium Dihydrogen Phosphate
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Not specified30 °C
Detection UV at 230 nmUV at 225 nm

Ultra-Performance Liquid Chromatography (UPLC) Techniques

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. nih.gov For the analysis of penicillin G and its metabolites, including this compound, a Waters ACQUITY UPLC I-Class System is often employed. researchgate.netufl.edu A common stationary phase is an Acquity C18 column (150 mm × 2.1 mm i.d., 1.7 μm). researchgate.netufl.edu

The mobile phase for UPLC analysis typically consists of a gradient of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B). researchgate.netufl.edu A typical gradient might start at 95:5 (A:B) and change to 5:95 over 10 minutes, with a flow rate of 0.2 mL/min and a column temperature of 40 °C. researchgate.netufl.edu This technique is particularly valuable for separating complex mixtures of degradation products in various matrices. researchgate.net

ParameterUPLC Method
System Waters ACQUITY UPLC I-Class
Column Acquity C18 (150 mm × 2.1 mm i.d., 1.7 μm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95:5 (A:B) to 5:95 (A:B) over 10 min
Flow Rate 0.2 mL/min
Temperature 40 °C

Mass Spectrometry-Based Elucidation of this compound Structures

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for the analysis of complex samples.

LC-MS and LC-MS/MS Applications for Qualitative and Quantitative Analysis

LC-MS and tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for the analysis of this compound. Electrospray ionization (ESI) is a commonly used ionization technique, often in the positive ion mode for penicillin degradation products. pku.edu.cn

In an LC-ESI/MS method for the simultaneous detection of penicillin G and five of its degradation products, including this compound, a Waters Alliance liquid chromatograph with a SymmetryShieldTM RP18 column was used. pku.edu.cn The mobile phase consisted of 0.1% formic acid in water with 1 mM ammonium (B1175870) acetate (B1210297) (solvent A) and acetonitrile (solvent B). pku.edu.cn For the mass spectrometric detection, the cone voltage is a critical parameter that influences fragmentation. While maximum structural information for most analytes was obtained at 60V, for this compound, a cone voltage of 80V was found to be optimal. pku.edu.cn

UHPLC-MS/MS provides even greater sensitivity and selectivity. chromatographyonline.com Using a system like a Waters ACQUITY UPLC I-Class coupled to an AB Sciex API 6500 Qtrap triple-quadrupole mass spectrometer, multiple reaction monitoring (MRM) can be employed for targeted quantification. ufl.edu Optimized mass spectrometer parameters are crucial for sensitive detection. ufl.edu

Advanced Hyphenated Techniques (e.g., HPLC-SPE-NMR-TOF-MS for Comprehensive Structural Identification)

While specific applications of advanced hyphenated techniques such as HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) for the comprehensive structural identification of this compound are not extensively documented in publicly available literature, the principles of such techniques are highly relevant for the analysis of complex mixtures containing penicillin degradation products.

HPLC-SPE-NMR allows for the separation of compounds by HPLC, followed by the trapping of specific peaks of interest on an SPE cartridge. The trapped analyte can then be eluted with a deuterated solvent directly into an NMR spectrometer for detailed structural elucidation. This technique is particularly powerful for the unambiguous identification of novel or unexpected degradation products. The addition of a high-resolution mass spectrometer, such as a TOF-MS, to this setup would provide accurate mass measurements, further aiding in the confirmation of elemental compositions and structural assignments.

Spectroscopic Methods for this compound Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the definitive structural characterization of organic molecules like this compound.

At present, specific, publicly accessible NMR and IR spectral data for this compound are limited. However, the expected characteristic signals can be inferred from the known structure of the molecule. For IR spectroscopy, a strong absorption band in the region of 1720-1740 cm⁻¹ would be expected due to the C=O stretching vibration of the aldehyde functional group. utdallas.edu In ¹H NMR spectroscopy, the aldehyde proton would typically appear as a singlet in the downfield region, around δ 9-10 ppm.

Infra-Red (IR) Spectroscopy

Key expected vibrational modes for this compound would include:

Aldehyde C-H Stretch: Aldehydes typically exhibit two weak to moderate absorption bands for the C-H stretch of the aldehyde group in the region of 2830-2695 cm⁻¹. One of these bands, often appearing around 2720 cm⁻¹, can be a particularly useful diagnostic marker. orgchemboulder.com

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl group of the aldehyde. For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ range. orgchemboulder.com The presence of the adjacent phenylacetylamino group may slightly shift this frequency.

Amide N-H Stretch: A moderate to strong absorption band is anticipated in the region of 3300-3100 cm⁻¹ due to the N-H stretching vibration of the secondary amide.

Amide C=O Stretch (Amide I band): A strong absorption band is expected around 1680-1630 cm⁻¹ corresponding to the C=O stretching vibration of the amide group.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to one or more moderate to sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net

Table 1: Predicted Infra-Red (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch2830-2695Weak to Moderate
AldehydeC=O Stretch1740-1720Strong
AmideN-H Stretch3300-3100Moderate to Strong
AmideC=O Stretch (Amide I)1680-1630Strong
AromaticC-H Stretch> 3000Variable
AromaticC=C Stretch1600-1450Moderate to Sharp

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR would provide crucial data for its structural confirmation. Based on data for analogous structures like phenylacetaldehyde, the expected chemical shifts can be predicted. pressbooks.pubopenstax.orgoregonstate.edubmrb.iospectrabase.comspectrabase.com

¹H NMR Spectroscopy:

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a distinct singlet or a narrowly split multiplet in the downfield region of the spectrum, typically between δ 9-10 ppm. fiveable.mepressbooks.pub This signal is highly characteristic of aldehydes.

Methylene (B1212753) Protons (-CH₂-CHO): The two protons of the methylene group adjacent to the aldehyde are expected to resonate in the range of δ 3.5-3.8 ppm.

Amide Proton (-NH-): The chemical shift of the amide proton can be variable and is often broad, appearing in the range of δ 5.5-8.5 ppm. Its position can be influenced by solvent and temperature.

Methylene Protons (Ph-CH₂-CO-): The protons of the methylene group attached to the phenyl ring and the carbonyl group would likely appear in the range of δ 3.6-4.0 ppm.

Aromatic Protons (C₆H₅-): The protons on the phenyl ring are expected to produce signals in the aromatic region, typically between δ 7.2-7.5 ppm.

¹³C NMR Spectroscopy:

Carbonyl Carbon (-CHO): The carbon atom of the aldehyde carbonyl group is significantly deshielded and is expected to have a chemical shift in the range of δ 190-200 ppm. fiveable.mepressbooks.pub

Methylene Carbon (-CH₂-CHO): The carbon of the methylene group adjacent to the aldehyde is expected to appear around δ 45-55 ppm.

Carbonyl Carbon (-CO-NH-): The amide carbonyl carbon is expected to resonate in the region of δ 170-180 ppm.

Methylene Carbon (Ph-CH₂-CO-): The carbon of the methylene group between the phenyl ring and the amide carbonyl is expected around δ 40-50 ppm.

Aromatic Carbons (C₆H₅-): The carbon atoms of the phenyl ring would show several signals in the range of δ 125-140 ppm.

Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

¹H NMR ¹³C NMR
Proton Type Expected Chemical Shift (δ ppm) Carbon Type Expected Chemical Shift (δ ppm)
Aldehyde (-CHO)9.0 - 10.0Carbonyl (-CHO)190 - 200
Methylene (-CH₂-CHO)3.5 - 3.8Methylene (-CH₂-CHO)45 - 55
Amide (-NH-)5.5 - 8.5Carbonyl (-CO-NH-)170 - 180
Methylene (Ph-CH₂-CO-)3.6 - 4.0Methylene (Ph-CH₂-CO-)40 - 50
Aromatic (C₆H₅-)7.2 - 7.5Aromatic (C₆H₅-)125 - 140

Molecular Spectroscopy and X-ray Absorption Spectroscopy

Molecular spectroscopy encompasses a range of techniques that probe the electronic transitions within a molecule. For this compound, UV-Visible spectroscopy would be expected to show absorptions characteristic of the phenyl and carbonyl groups.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of a specific atom within a molecule. For this compound, XAS at the nitrogen K-edge could be particularly informative. nih.govacs.orgacs.orgnih.gov The technique probes the transition of a core electron to unoccupied orbitals, providing insights into the bonding environment and oxidation state of the nitrogen atom in the amide group. spectroscopyonline.com While technically complex, this method could reveal subtle details about the electronic structure of the amide linkage in this compound. nih.govacs.orgacs.orgnih.gov

Development of Novel Analytical Probes and In Situ Detection Methods for this compound

The development of novel analytical probes for the selective and sensitive detection of this compound, particularly in complex biological matrices, is an area of active research interest. Such probes are crucial for understanding the formation and fate of this compound in various systems. The aldehyde functional group is the primary target for the design of such probes.

Recent advancements in chemical biology have led to the creation of a variety of fluorescent probes for the detection of aldehydes in living systems. rsc.orgnih.govrsc.orgdntb.gov.uaresearchgate.net These probes often utilize a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent but becomes highly fluorescent upon reaction with an aldehyde. nih.gov

Several chemical strategies can be envisioned for the development of this compound-specific probes:

Hydrazone and Oxime Formation: The reaction of the aldehyde group with hydrazine (B178648) or hydroxylamine (B1172632) derivatives to form fluorescent hydrazones or oximes is a well-established method for aldehyde detection. nih.gov A probe could be designed with a fluorophore that is quenched in its hydrazine form and becomes fluorescent upon reaction with this compound.

Reaction with Aminothiophenols: A recently developed strategy employs the reaction of aldehydes with 2-aminothiophenol (B119425) derivatives to form dihydrobenzothiazole, which triggers a significant increase in fluorescence. rsc.orgnih.govrsc.org This approach has shown high selectivity for aldehydes and rapid reaction kinetics, making it suitable for real-time monitoring. nih.gov

Enzyme-Based Sensors: An alternative approach could involve the use of an enzyme that specifically recognizes and metabolizes this compound. The enzymatic reaction could be coupled to a reporter system, such as the production of a chromogenic or fluorogenic product, to allow for indirect detection.

The development of such probes would enable the in situ detection of this compound in various environments, from chemical reaction monitoring to cellular imaging. Near-infrared (NIR) probes are particularly advantageous for biological applications due to their deeper tissue penetration and reduced autofluorescence. nih.govrsc.org The design of probes with high specificity for this compound over other endogenous aldehydes would be a key challenge. innovationhub.hkrsc.org

Table 3: Potential Strategies for Novel this compound Probes

Probe StrategyReaction PrincipleDetection SignalKey Advantages
Hydrazone/Oxime FormationCondensation with hydrazine/hydroxylamine derivativesFluorescence "turn-on"Well-established chemistry
Aminothiophenol ReactionFormation of dihydrobenzothiazoleStrong fluorescence enhancementHigh selectivity, rapid kinetics
Enzyme-Based SensorSpecific enzymatic conversionColorimetric or fluorometricHigh specificity

Chemical Biology Applications and Implications of Penilloaldehyde

Penilloaldehyde as a Synthetic Intermediate in Organic Chemistry

This compound serves as a valuable building block in organic synthesis. Its functional groups, particularly the aldehyde, allow for various chemical transformations. Synthetic routes to this compound itself can involve the degradation of penicillin or multi-step organic synthesis techniques smolecule.com. The aldehyde group is reactive and can participate in condensation reactions with nucleophiles, such as amines, to form imines and other products smolecule.com. Additionally, this compound can undergo oxidation to penilloic acid or reduction to alcohol derivatives, which are significant in metabolic pathway studies and synthetic applications, respectively smolecule.com.

Investigation of this compound-Biomacromolecule Interactions

The interaction of this compound with biomacromolecules, particularly proteins, is a key area of research, primarily due to its role in penicillin allergies smolecule.comnih.gov. These interactions are crucial for understanding how the compound can trigger immune responses and contribute to hypersensitivity reactions.

Mechanisms of Hapten-Biomolecule Conjugate Formation

This compound, like other penicillin derivatives, can act as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein researchgate.netmdpi.comnih.govnih.gov. Penicillin and its metabolites, including this compound, can covalently bind to amino or sulfhydryl groups on proteins, forming hapten-biomolecule conjugates researchgate.net. These conjugates are widely considered the primary inducers of allergic hypersensitivity reactions (AHRs) associated with penicillin researchgate.net. The formation of these conjugates is a critical step in the immunological mechanism of penicillin allergy mdpi.comnih.gov.

Analysis of Hydrogen Bonding Networks and Protein Binding Specificity

The specificity of protein-ligand interactions, including those involving this compound conjugates, is significantly influenced by hydrogen bonding networks psu.edumdpi.comuni-bayreuth.demuni.czbakerlab.org. Hydrogen bonds, formed between a hydrogen atom covalently bonded to an electronegative atom (like N or O) and another electronegative atom, are crucial for stabilizing protein structures and mediating molecular recognition uni-bayreuth.demuni.cz. Research into protein-protein interactions highlights that hydrogen bonds, along with salt bridges, are fundamental to determining binding specificity psu.edumdpi.com. The precise geometry and network of these bonds can dictate how a molecule like this compound, when conjugated to a protein, interacts with immune system components, potentially influencing the specificity of the immune response psu.edumdpi.combakerlab.org. For instance, studies on protein-protein interfaces reveal that the network of hydrogen bonds can be engineered to alter binding specificity, a principle that could be applied to understanding and modulating immune recognition of hapten-protein conjugates bakerlab.org.

Design and Application of Molecular Probes for Biological Systems

This compound's chemical properties and its involvement in biological processes make it a potential candidate for incorporation into molecular probes. Molecular probes are agents used to visualize, characterize, and quantify biological processes nih.govmdpi.com. They typically consist of a signal agent, a targeting moiety, and a linker nih.gov. While direct use of this compound as a probe is not extensively detailed, its aldehyde functionality could be leveraged for conjugation to reporter molecules or targeting ligands. Fluorescent molecular probes, for example, are designed to detect specific biological substances through fluorescence, aiding in intracellular imaging and analysis mdpi.com. The design of such probes often involves creating molecules with high affinity and selectivity for their biological targets, a principle relevant to understanding how this compound-protein conjugates interact with the immune system nih.govmdpi.com.

Research into Electrocatalytic Applications of this compound-Derived Systems

Research indicates potential applications for this compound-derived systems in electrocatalysis smolecule.com. Electrocatalysis involves using catalysts to facilitate electrochemical reactions, often for energy conversion and chemical production nih.govceric-eric.eumdpi.compurdue.edu. Biomass-derived materials are being explored for their sustainability and unique properties in electrocatalysis, including applications in energy storage and conversion mdpi.comresearchgate.net. While specific electrocatalytic applications of this compound itself are not detailed in the provided search results, its chemical structure and reactivity suggest it could be a component in developing novel electrocatalytic systems, potentially for biomass conversion or other chemical transformations smolecule.comnih.gov.

Bioorthogonal Chemistry Approaches to this compound-Related Transformations

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes nih.govnih.govescholarship.org. These reactions are characterized by high yields, rapid kinetics, and selectivity, making them invaluable tools for studying biological systems, developing targeted therapies, and creating advanced biomaterials nih.govnih.govescholarship.orgpcbiochemres.com. Aldehydes, such as the one present in this compound, can serve as functional groups for bioorthogonal reactions, allowing for the site-selective tagging of biomolecules nih.gov. For instance, aldehydes can be used in reactions with amines or hydrazines to form stable linkages, enabling the attachment of probes or therapeutic agents to biomolecules within a biological environment nih.govnih.gov. While specific bioorthogonal transformations involving this compound are not explicitly detailed, its aldehyde group positions it as a potential participant in such chemistries, allowing for precise modifications or conjugations in biological contexts.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding and Identification of Key Research Gaps

Current research has established penilloaldehyde's identity as a degradation product of penicillins, formed through hydrolysis or metabolic processes smolecule.comresearchgate.net. Its chemical properties include relative stability in neutral aqueous solutions but rapid degradation in alkaline conditions, with hydrolysis into constituent components occurring in the presence of mineral acids at elevated temperatures annualreviews.org. The compound's aldehyde group is reactive, participating in oxidation, reduction, and condensation reactions, which are relevant for its use as a synthetic intermediate smolecule.com.

A significant area of academic focus has been this compound's role in penicillin-induced hypersensitivity reactions smolecule.com. Studies indicate that this compound can conjugate with proteins, forming hapten-biomolecule conjugates that may trigger immune responses, particularly non-IgE mediated hypersensitivity smolecule.com. This interaction with immune pathways underscores its importance in understanding antibiotic allergies smolecule.com.

Despite these findings, several research gaps persist:

Comprehensive Mechanistic Understanding of Hypersensitivity: While this compound is implicated in allergic reactions, a detailed understanding of the specific protein targets, immune cell interactions, and signaling pathways involved in this compound-mediated hypersensitivity remains incomplete. Elucidating these mechanisms could lead to better diagnostic tools or therapeutic strategies for penicillin allergies.

Standardized Synthesis and Characterization: While various suppliers offer this compound for research purposes, a consolidated, universally adopted synthetic route that ensures high purity and consistent characterization data for all its known forms would be beneficial for comparative studies. The existence of multiple CAS numbers associated with similar structures suggests a need for clearer nomenclature and standardization.

Exploration of Broader Biological Activities: Beyond its role in hypersensitivity, the potential for other biological activities of this compound or its derivatives remains largely unexplored. Its chemical structure suggests potential interactions with various biological systems that warrant investigation.

Quantification and Stability in Pharmaceutical Formulations: Understanding the precise levels and degradation pathways of this compound in various penicillin formulations under different storage conditions is crucial for quality control and assessing potential allergenic risks in real-world pharmaceutical products.

Opportunities for Interdisciplinary Collaboration in this compound Research

The multifaceted nature of this compound research presents numerous opportunities for interdisciplinary collaboration:

Immunology and Pharmacology: Collaboration between immunologists and pharmacologists is vital for dissecting the precise mechanisms of this compound-induced hypersensitivity. This could involve studies on T-cell activation, cytokine profiles, and the identification of specific B-cell epitopes.

Organic Chemistry and Analytical Chemistry: Synthetic organic chemists can develop novel, efficient, and scalable methods for producing pure this compound and its analogs. Analytical chemists can contribute by developing advanced chromatographic and spectroscopic techniques for its detection, quantification, and structural elucidation in complex matrices, such as pharmaceutical preparations or biological samples.

Computational Chemistry and Bioinformatics: Computational modeling can predict protein-penilloaldehyde interactions, aiding in the identification of key binding sites and the design of potential inhibitors or modulators of allergic responses. Bioinformatics can help analyze large datasets from immunological studies to identify biomarkers or pathways associated with hypersensitivity.

Materials Science and Chemical Engineering: For potential applications in areas like electrocatalysis, collaboration with materials scientists and chemical engineers could facilitate the development of novel catalytic systems incorporating this compound derivatives or the optimization of processes for its synthesis and purification.

Promising Avenues for Future Scholarly Inquiry and Translational Impact

Future research into this compound holds promise for significant translational impact:

Development of Allergy Diagnostics: A deeper understanding of this compound's role in hypersensitivity could lead to the development of more specific and reliable diagnostic tests for penicillin allergies, potentially moving beyond current skin testing or challenge protocols.

Design of Novel Therapeutics: Identifying the molecular targets and pathways involved in this compound-mediated allergies could pave the way for the design of targeted immunotherapies or small molecule inhibitors to prevent or treat penicillin hypersensitivity reactions.

Advancements in Synthetic Chemistry: this compound's reactivity makes it a potential building block for novel synthetic routes to complex organic molecules, including new pharmaceuticals or specialty chemicals. Research into its use as an intermediate in electrocatalysis, for instance, could offer sustainable pathways for chemical transformations smolecule.com.

Improved Pharmaceutical Quality Control: Establishing robust analytical methods for monitoring this compound levels in penicillin drug products will enhance product safety and ensure compliance with regulatory standards, thereby safeguarding public health.

By addressing the identified research gaps through interdisciplinary efforts, the scientific community can unlock the full potential of this compound, contributing to advancements in allergy management, synthetic chemistry, and pharmaceutical science.

Q & A

Basic Research Questions

Q. How can Penilloaldehyde be reliably identified and quantified in complex biological or pharmaceutical matrices?

  • Methodological Answer : Utilize hyphenated techniques like LC-MS/MS or HPLC-UV with optimized separation protocols. For quantification, validate methods using parameters such as linearity (R² ≥ 0.995), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%). Calibration curves should be prepared with certified reference standards. For identification, compare retention times and fragmentation patterns with established databases .
  • Example Workflow :

StepTechniqueKey Parameters
ExtractionSolid-phase extraction (SPE)pH-adjusted solvents, C18 columns
SeparationReverse-phase HPLCAcetonitrile/water gradient, 1.0 mL/min flow rate
DetectionMS/MS (ESI+)m/z 250 → 178 (quantifier ion)

Q. What are the primary degradation pathways leading to this compound formation in β-lactam antibiotics?

  • Methodological Answer : Conduct forced degradation studies under controlled conditions (pH, temperature, light). Monitor intermediates via kinetic modeling (e.g., pseudo-first-order kinetics) and characterize degradation products using NMR and high-resolution MS . This compound is typically formed via hydrolytic cleavage of the β-lactam ring in penicillins, accelerated in acidic/basic conditions .
  • Key Factors :

  • pH-dependent stability (e.g., t₁/₂ = 2 hrs at pH 2 vs. 24 hrs at pH 7).
  • Role of catalytic ions (e.g., Cu²⁺ accelerates degradation).

Advanced Research Questions

Q. How can contradictory data on this compound’s stability across studies be systematically resolved?

  • Methodological Answer : Perform meta-analysis of published degradation kinetics, accounting for variables like:

VariableImpactMitigation Strategy
Temperature±15% variability in kStandardize ISO/IEC 17025-compliant incubators
Matrix effectsReduced recovery in plasmaUse matrix-matched calibration
Analytical biasHPLC vs. LC-MS discrepanciesCross-validate with orthogonal methods
  • Apply Bland-Altman plots or Cohen’s kappa to assess inter-study agreement. Replicate conflicting experiments under harmonized conditions to isolate causative factors .

Q. What experimental designs are optimal for studying this compound’s reactivity with biomolecules (e.g., proteins or DNA)?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stopped-flow spectroscopy to track rapid adduct formation. For in vitro toxicity studies, employ HepG2 cell lines with endpoints like IC₅₀ and ROS generation. Include negative controls (e.g., heat-denatured proteins) and validate findings via silico docking simulations (AutoDock Vina) .
  • Design Considerations :

  • Time-resolved sampling to capture transient intermediates.
  • Use of isotopically labeled this compound (¹³C/²H) for tracer studies.

Q. How can predictive models (e.g., QSRR) improve the detection of this compound in novel drug formulations?

  • Methodological Answer : Develop quantitative structure-retention relationship (QSRR) models using molecular descriptors (logP, polar surface area) and machine learning algorithms (e.g., random forest). Train models on historical HPLC data (e.g., logk = 0.7224 for this compound ) to predict retention times for untested analogs. Validate with leave-one-out cross-validation (LOOCV) and adjust mobile-phase composition iteratively.

Methodological Resources

  • Analytical Validation : Follow ICH Q2(R1) guidelines for specificity, accuracy, and precision .
  • Data Interpretation : Use Cochrane systematic review protocols to minimize bias in literature synthesis .
  • Ethical Compliance : For in vivo studies, adhere to protocols for ethical review and participant consent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.